1-(1,3-Benzodioxol-5-ylmethyl)-2-methylhydrazine
Description
1-(1,3-Benzodioxol-5-ylmethyl)-2-methylhydrazine is a hydrazine derivative featuring a 1,3-benzodioxole moiety linked to a methylhydrazine group. The 1,3-benzodioxole ring, a fused bicyclic structure with two oxygen atoms, is known for enhancing metabolic stability and bioavailability in pharmaceutical compounds . The methylhydrazine group introduces nucleophilic reactivity, making the compound a candidate for condensation reactions with aldehydes or ketones to form hydrazones, a common strategy in drug design .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-2-methylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-10-11-5-7-2-3-8-9(4-7)13-6-12-8/h2-4,10-11H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYICPOSIPFQSQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNNCC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-2-methylhydrazine typically involves the reaction of 1,3-benzodioxole with methylhydrazine under controlled conditions. The process may include steps such as:
Nucleophilic substitution: The benzodioxole ring undergoes nucleophilic substitution with methylhydrazine.
Catalysis: Catalysts such as palladium or other transition metals may be used to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, general practices in the chemical industry involve scaling up laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring purity through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-ylmethyl)-2-methylhydrazine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzodioxole ring can participate in substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Various halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a range of substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-2-methylhydrazine involves its interaction with specific molecular targets. For instance, in anticancer research, it may target cellular pathways involved in cell cycle regulation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
- Benzimidazole Derivatives (e.g., Compounds 3a–3b in ): Similarity: Both classes utilize hydrazide/hydrazine backbones for condensation reactions. Difference: Benzimidazole derivatives lack the 1,3-benzodioxole ring, instead incorporating a 5-methyl-benzimidazole core.
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide () :
- 3-(1,3-Benzodioxol-5-yl)-N′-[(E)-(2-methyl-1H-indol-3-yl)methylene]pyrazole-5-carbohydrazide (): Similarity: Contains the 1,3-benzodioxole ring and a hydrazine-carbohydrazide group.
Physicochemical Properties
Melting Points :
Solubility :
Biological Activity
1-(1,3-Benzodioxol-5-ylmethyl)-2-methylhydrazine is an organic compound characterized by its unique structure, which includes a benzodioxole moiety linked to a hydrazine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of 1-(1,3-benzodioxol-5-ylmethyl)-2-methylhydrazine is . Its structure features:
- Benzodioxole moiety : This aromatic component contributes to the compound's stability and reactivity.
- Hydrazine group : Known for its biological significance, the hydrazine functional group enhances the compound's potential interactions with various biological targets.
The biological activity of 1-(1,3-benzodioxol-5-ylmethyl)-2-methylhydrazine is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular processes. Research indicates that it may influence:
- Cell cycle regulation : By targeting pathways that control cell division.
- Apoptosis : Inducing programmed cell death in cancer cells.
Antimicrobial Activity
Studies have shown that derivatives of 1-(1,3-benzodioxol-5-ylmethyl)-2-methylhydrazine exhibit significant antimicrobial properties. For example, related compounds have demonstrated effectiveness against various pathogens, suggesting a broad spectrum of activity.
| Compound | Activity | Reference |
|---|---|---|
| 1-(1,3-benzodioxol-5-ylmethyl)-2-methylhydrazine | Antimicrobial | |
| 3,4-(methylenedioxy) cinnamic acid | Larvicidal against Aedes aegypti |
Anticancer Properties
Research indicates that 1-(1,3-benzodioxol-5-ylmethyl)-2-methylhydrazine may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The structural similarity to other known anticancer agents suggests that it could be developed as a therapeutic candidate.
Study on Antimicrobial Effects
A study evaluated the antimicrobial effects of several benzodioxole derivatives, including 1-(1,3-benzodioxol-5-ylmethyl)-2-methylhydrazine. The findings indicated significant inhibition of bacterial growth against common pathogens.
Study on Anticancer Activity
In another research effort, the compound was tested for its ability to induce apoptosis in cancer cell lines. The results demonstrated that treatment with this compound led to increased rates of cell death compared to controls, highlighting its potential as an anticancer agent.
Synthesis and Applications
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-2-methylhydrazine typically involves several chemical reactions aimed at achieving high purity and yield. Common methods include:
- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.
- Substitution reactions : Employing halogenating agents or nucleophiles.
These synthetic routes are crucial for developing derivatives with enhanced biological activity.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 1-(1,3-Benzodioxol-5-ylmethyl)-2-methylhydrazine, and how do reaction conditions influence yield?
- The compound is typically synthesized via solvent-free reductive amination or hydrazide-aldehyde condensation. For example, hydrazine hydrate reacts with intermediates like methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate under reflux in absolute ethanol (4–6 hours), monitored by TLC (Chloroform:Methanol, 7:3). Purification involves ice-water precipitation or ethanol recrystallization . Adjusting stoichiometry (e.g., 1.2 eq hydrazine) and solvent polarity can optimize yields.
Q. How can researchers confirm reaction completion and purity of the synthesized compound?
- Thin-layer chromatography (TLC) with a 7:3 Chloroform:Methanol ratio is used to monitor reaction progress. Post-synthesis, recrystallization from ethanol or dimethylformamide removes impurities. Spectral characterization (e.g., FT-IR for hydrazide C=O stretches at ~1650 cm⁻¹ and NMR for benzodioxol proton signals at δ 6.8–7.1 ppm) validates purity .
Advanced Research Questions
Q. What experimental design strategies are recommended for optimizing reaction conditions and scalability?
- Statistical methods like Design of Experiments (DoE) minimize trials while maximizing data output. For instance, factorial designs can test variables (temperature, molar ratios, solvent type) to identify optimal conditions. Computational tools (e.g., quantum chemical calculations) predict reactive intermediates, reducing trial-and-error approaches . For scale-up, membrane separation technologies (CRDC subclass RDF2050104) ensure efficient purification .
Q. How can contradictions in spectral data or biological activity be resolved across studies?
- Discrepancies may arise from stereochemical variations or hydration states. Single-crystal X-ray diffraction (as in Acta Crystallographica studies) resolves structural ambiguities by confirming bond angles and dihedral deviations (e.g., benzimidazole rings deviating by 5.8°) . For biological assays, standardized protocols (e.g., mycobacterial growth inhibition tests) and dose-response curves improve reproducibility .
Q. What computational approaches enhance the design of derivatives with targeted pharmacological properties?
- Density Functional Theory (DFT) calculates electron distribution in the benzodioxol ring to predict reactivity. Molecular docking (e.g., against Mycobacterium tuberculosis enoyl-ACP reductase) identifies key interactions, such as hydrogen bonding between the hydrazine moiety and Thr196 residues. ICReDD’s reaction path search methods integrate computational predictions with experimental validation to prioritize derivatives .
Q. How do structural modifications (e.g., substituent addition) affect the compound’s stability and bioactivity?
- Adding electron-withdrawing groups (e.g., -NO₂) to the benzodioxol ring increases electrophilicity, enhancing antimicrobial activity but reducing aqueous solubility. Stability studies under varying pH (1–9) and thermal gravimetric analysis (TGA) reveal decomposition thresholds (e.g., 220°C for the parent compound). Structure-activity relationship (SAR) models correlate logP values with membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
